molecular formula C19H25NOS B4226790 2-(1-adamantylsulfinyl)-1,2,3,4-tetrahydroisoquinoline

2-(1-adamantylsulfinyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4226790
M. Wt: 315.5 g/mol
InChI Key: USGKYSYZMCJYHV-UHFFFAOYSA-N
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Description

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Synthesis Analysis

The synthesis of adamantane derivatives often involves radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Molecular Structure Analysis

Adamantane derivatives are characterized by their unique cage-like structure. This structure contributes to their stability and reactivity, making them useful in various applications .


Chemical Reactions Analysis

Adamantane derivatives can undergo a wide range of chemical reactions. For example, they can participate in radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds .


Physical And Chemical Properties Analysis

Adamantane derivatives exhibit unique physical and chemical properties due to their cage-like structure. These properties include stability, reactivity, and the ability to form diverse functional groups .

Scientific Research Applications

Catalysis and Asymmetric Synthesis

The sulfinyl group in 2-(1-adamantylsulfinyl)-1,2,3,4-tetrahydroisoquinoline can serve as a chiral auxiliary in asymmetric synthesis. Researchers have explored its potential as a ligand in transition metal-catalyzed reactions, enabling the enantioselective formation of complex molecules .

Mechanism of Action

The mechanism of action of adamantane derivatives can vary depending on their specific structure and the context in which they are used. For example, some adamantane derivatives have been found to act as MHC Loading Enhancers (MLEs), converting the peptide non-receptive conformation of MHC molecules into the peptide-receptive conformation .

Safety and Hazards

The safety and hazards associated with adamantane derivatives can vary depending on their specific structure. It’s important to refer to the relevant Safety Data Sheets (SDS) for specific information .

properties

IUPAC Name

2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c21-22(20-6-5-17-3-1-2-4-18(17)13-20)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16H,5-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGKYSYZMCJYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-adamantylsulfinyl)-1,2,3,4-tetrahydroisoquinoline
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2-(1-adamantylsulfinyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
2-(1-adamantylsulfinyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
2-(1-adamantylsulfinyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
2-(1-adamantylsulfinyl)-1,2,3,4-tetrahydroisoquinoline

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